molecular formula C20H23FN2O B248524 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine

1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine

Cat. No. B248524
M. Wt: 326.4 g/mol
InChI Key: CCOZZOVFLKJQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine, also known as EFDP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EFDP belongs to the class of piperazine derivatives and has shown promising results in treating various diseases.

Mechanism of Action

The exact mechanism of action of 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA and dopamine in the brain, which may contribute to its anticonvulsant and antidepressant effects. 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has also been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using standard pharmacological assays. However, 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has some limitations as well. It is not very water-soluble, which may limit its bioavailability in vivo. Additionally, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects.

Future Directions

There are several future directions for research on 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine. One possible direction is to investigate its potential as a treatment for anxiety disorders. 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has been shown to have anxiolytic effects in animal models, and further studies could explore its efficacy in humans. Another possible direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has been found to reduce oxidative stress and inflammation in the brain, which may be beneficial in these conditions. Finally, further studies could explore the mechanism of action of 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine to optimize its therapeutic effects and minimize its side effects.

Synthesis Methods

The synthesis of 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine involves the reaction of 4-Fluorobenzoyl chloride with 1-(4-Ethylbenzyl)piperazine in the presence of a base. The reaction takes place under reflux conditions and yields 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have significant anticonvulsant, antidepressant, and anxiolytic effects in animal models. 1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine has also been found to be effective in treating neuropathic pain, Parkinson's disease, and Alzheimer's disease.

properties

Product Name

1-(4-Ethylbenzyl)-4-(4-fluorobenzoyl)piperazine

Molecular Formula

C20H23FN2O

Molecular Weight

326.4 g/mol

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C20H23FN2O/c1-2-16-3-5-17(6-4-16)15-22-11-13-23(14-12-22)20(24)18-7-9-19(21)10-8-18/h3-10H,2,11-15H2,1H3

InChI Key

CCOZZOVFLKJQQQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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